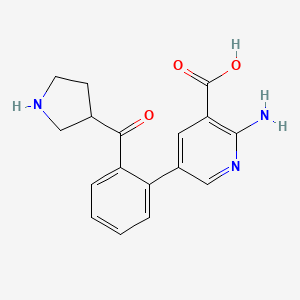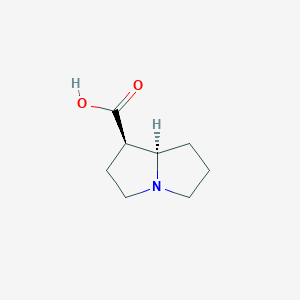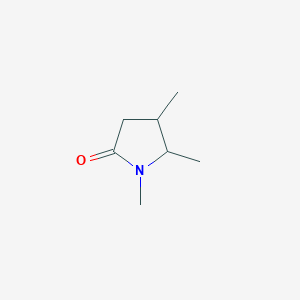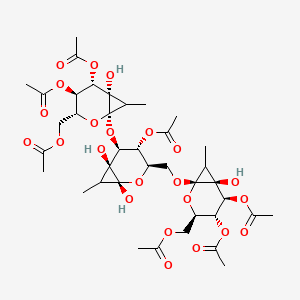![molecular formula C7H3BrClNO B12866354 2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
2-Bromo-4-chlorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method includes the use of bromine and thionyl chloride under controlled conditions to achieve the desired substitution on the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole .
Scientific Research Applications
2-Bromo-4-chlorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chlorobenzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Bromo-5-chlorobenzo[d]oxazole
- 2-Chloro-4-bromobenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
Comparison: While these compounds share a similar benzoxazole core, the position and type of substituents can significantly influence their chemical properties and biological activities. For instance, the presence of a methoxy group in 2-Methoxy-5-chlorobenzo[d]oxazole enhances its antifungal activity compared to 2-Bromo-4-chlorobenzo[d]oxazole . The unique combination of bromine and chlorine in this compound provides a distinct reactivity profile, making it valuable for specific applications .
Properties
Molecular Formula |
C7H3BrClNO |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
2-bromo-4-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrClNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |
InChI Key |
GQRDCFMFVLOWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)





![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)




![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)
